(3S)-3-amino-3-(3-chlorophenyl)propanoic acid hydrochloride
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Overview
Description
(3S)-3-amino-3-(3-chlorophenyl)propanoic acid hydrochloride: is a chiral amino acid derivative It is characterized by the presence of an amino group, a chlorophenyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 3-chlorobenzaldehyde and glycine.
Step 1: The 3-chlorobenzaldehyde undergoes a condensation reaction with glycine in the presence of a suitable catalyst to form the corresponding Schiff base.
Step 2: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired (3S)-3-amino-3-(3-chlorophenyl)propanoic acid.
Step 3: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group can be oxidized to form the corresponding nitro compound.
Reduction: The chlorophenyl group can undergo reduction to form the corresponding phenyl derivative.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide, sodium methoxide, or primary amines.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Amino, thiol, or alkoxy derivatives.
Scientific Research Applications
Chemistry:
- Used as a chiral building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Studied for its potential role as a neurotransmitter analog.
- Investigated for its effects on various biological pathways.
Medicine:
- Explored as a potential therapeutic agent for neurological disorders.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of pharmaceuticals and fine chemicals.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-(3-chlorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating the activity of neurotransmitters. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(3S)-3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride: Similar structure but with the chlorine atom at the para position.
(3S)-3-amino-3-(3-fluorophenyl)propanoic acid hydrochloride: Fluorine substituent instead of chlorine.
(3S)-3-amino-3-(3-bromophenyl)propanoic acid hydrochloride: Bromine substituent instead of chlorine.
Uniqueness:
- The presence of the chlorine atom at the meta position in (3S)-3-amino-3-(3-chlorophenyl)propanoic acid hydrochloride imparts unique electronic and steric properties.
- This compound may exhibit different reactivity and selectivity compared to its analogs, making it valuable for specific applications in synthesis and medicinal chemistry.
Properties
CAS No. |
490034-83-8 |
---|---|
Molecular Formula |
C9H11Cl2NO2 |
Molecular Weight |
236.1 |
Purity |
95 |
Origin of Product |
United States |
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